2-(Methoxycarbonyl)cyclopentanecarboxylic acid
Overview
Description
2-(Methoxycarbonyl)cyclopentanecarboxylic acid is a chemical compound. It is used in the synthesis of functionalized ketones .
Synthesis Analysis
The synthesis routes of cis-2-(Methoxycarbonyl)cyclopentanecarboxylic acid are detailed in various experiments.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the available literature .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.18 . It is a solid at room temperature .Scientific Research Applications
Biocatalytic Production
2-(Methoxycarbonyl)cyclopentanecarboxylic acid is relevant in the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a sustainable alternative to petroleum-derived terephthalic acid. This process, which includes various catalytic methods such as chemocatalysis and biocatalysis, is crucial for the production of bio-based polymers like poly(ethylene 2,5-furandicarboxylate) (PEF) (Yuan et al., 2019).
Electrochemical Techniques
The compound plays a role in electrochemical techniques. For example, carbon black modified electrodes functionalized with syringic acid are used for selective electrocatalysis of biological analytes, demonstrating the compound's importance in sensitive and low-potential detection methods (Sundaram & Kadir, 2017).
Supramolecular Self-Assembly
This compound is also significant in understanding the patterns of supramolecular self-assembly. Research on homologous cyclopentanecarboxylic acids revealed insights into tetrameric rings and hydrogen bonding, which are essential in crystallography and molecular design (Kălmăn et al., 2002).
Synthesis of Cyclopentanecarboxylic Acids
This compound is used as a precursor in the synthesis of various cyclopentanecarboxylic acids, highlighting its versatility and utility in organic synthesis (Knizhnikov et al., 2012).
Polymer Synthesis
This compound is involved in the synthesis of polymers with specific structural features. For instance, its derivatives have been used in the polymerization of oxiranes, leading to polymers with unique π-stacked structures (Merlani et al., 2015).
Antioxidant and Anti-Inflammatory Properties
Additionally, derivatives of this compound have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, demonstrating its potential in pharmaceutical applications (Subudhi & Sahoo, 2011).
Green Chemistry Applications
In the realm of green chemistry, this compound has been used in the biosynthesis of 2-hydroxyisobutyric acid from renewable carbon sources, showcasing its role in environmentally friendly chemical processes (Rohwerder & Müller, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxycarbonylcyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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